molecular formula C29H50ClNO3S2 B12681508 Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- CAS No. 83090-04-4

Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy-

Cat. No.: B12681508
CAS No.: 83090-04-4
M. Wt: 560.3 g/mol
InChI Key: HQLZBBWUVZABSY-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- is a complex organic compound with the molecular formula C36H54ClNO4S2. This compound is characterized by the presence of a benzenesulfonyl chloride group, a thiazolidinyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a thiazolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The thiazolidinyl ring can undergo reduction to form thiazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

Scientific Research Applications

Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride, 4-(benzoyloxy)-3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-
  • Benzenesulfonamide, 3-(2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-N,N-bis(3-(((3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxyphenyl)sulfonyl)amino)propyl)

Uniqueness

Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

83090-04-4

Molecular Formula

C29H50ClNO3S2

Molecular Weight

560.3 g/mol

IUPAC Name

3-(5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl)-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C29H50ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-24-29(2,3)35-28(31)26-23-25(36(30,33)34)20-21-27(26)32/h20-21,23,28,32H,4-19,22,24H2,1-3H3

InChI Key

HQLZBBWUVZABSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)Cl)O)(C)C

Origin of Product

United States

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